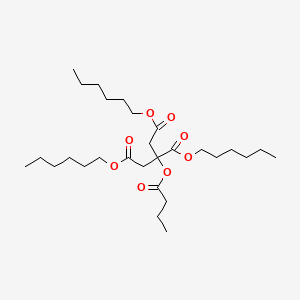

Butyryl trihexyl citrate

Description

Contextualization of Butyryl Trihexyl Citrate (B86180) within Citrate Esters Research

Butyryl trihexyl citrate belongs to the family of citrate esters, which are noted for their biocompatibility and are often derived from bio-based sources like citric acid. evitachem.comgoogle.com This class of compounds is a focal point of research for developing environmentally friendly and non-toxic plasticizers to replace traditional ones, such as phthalates. google.comresearchgate.net

Within this family, various citrate esters are studied, each with distinct properties based on their alkyl chain length. For instance, tributyl citrate (TBC) and acetyl tributyl citrate (ATBC) are well-established but can exhibit issues like higher migration rates and volatility. researchgate.net BTHC, with its longer hexyl groups and butyryl modification, is investigated for properties that might overcome these limitations. Research often compares BTHC to other citrate esters to evaluate its performance. Studies have shown that BTHC has lower migration rates from polymer blends at elevated temperatures compared to TBC and ATBC. smolecule.com However, its plasticizing effect in certain biodegradable polymers is less pronounced than that of shorter-chain citrates like tributyl citrate. mdpi.com The high cost associated with its raw materials, such as hexanol, has also been noted as a factor limiting its broader application compared to other citrates. researchgate.net

Rationale for Scholarly Investigation of Butyryl Trihexyl Citrate

The principal driver for the academic and industrial investigation of Butyryl trihexyl citrate is its role as a non-phthalate plasticizer, particularly as an alternative to di(2-ethylhexyl) phthalate (B1215562) (DEHP). evitachem.com DEHP has faced increasing scrutiny and regulatory restrictions due to health concerns, prompting an intensive search for safer substitutes, especially in sensitive applications like medical devices. evitachem.comaurorium.com

BTHC's low toxicity and biocompatibility make it a suitable candidate for these applications. evitachem.com A significant body of research is dedicated to evaluating its performance in polyvinyl chloride (PVC) medical products, such as blood storage bags. evitachem.comfresenius-kabi.com Scientific inquiries focus on how BTHC affects the quality and stability of stored blood components, like red blood cells and platelets, often comparing it directly to DEHP and other alternative plasticizers like triethylhexyl trimellitate (TOTM). evitachem.comresearchgate.net

Beyond its use in medical PVC, research extends to two other key areas:

Biodegradable Polymers : BTHC is studied as a plasticizer for biodegradable polymer blends, such as those made from poly(3-hydroxybutyrate) (PHB) and poly(lactic acid) (PLA). smolecule.commdpi.com The goal is to enhance the flexibility and processability of these sustainable materials. smolecule.com

Drug Delivery Systems : In advanced medical applications, BTHC is investigated as an excipient, or carrier, in drug-coated balloons (DCBs). researchgate.netopenaccessjournals.comnih.gov Its function is to create a matrix for antiproliferative drugs like paclitaxel (B517696) or sirolimus, influencing the drug's adhesion to the balloon and its subsequent transfer and retention in vessel tissue during angioplasty. nih.govmdpi.com

Historical Development and Evolution of Butyryl Trihexyl Citrate Applications in Scientific Literature

The history of Butyryl trihexyl citrate's application began with its patenting in the 1980s. aurorium.com For many years, it was a niche product, but its relevance grew significantly as concerns over the safety of DEHP intensified in the late 1990s and early 2000s. aurorium.com This led to its adoption by major medical device manufacturers as a proven, field-tested alternative plasticizer for PVC blood bags and transfusion systems, where it has been in use for over two decades. aurorium.comfresenius-kabi.com

Early scientific literature focused on validating BTHC as a viable replacement for DEHP in blood storage. Studies compared the physical properties of BTHC-plasticized PVC to DEHP-plasticized materials and assessed its impact on the viability of stored blood components. evitachem.comfresenius-kabi.comresearchgate.net For example, research showed that BTHC-PVC bags had different gas permeability and hemolysis profiles compared to their DEHP counterparts. evitachem.com

More recently, the scope of BTHC research has expanded into new technological areas. Its application as an excipient in drug-coated balloons marks a significant evolution. Scientific papers from the 2010s onward discuss its role as a lipophilic carrier matrix for delivering drugs to arterial walls. openaccessjournals.comnih.govmdpi.comicrjournal.com These studies evaluate how BTHC, compared to other excipients like iopromide (B1672085) or urea (B33335), affects drug transfer efficiency and tissue retention. researchgate.netnih.gov This evolution highlights BTHC's transition from a bulk plasticizer to a functional component in sophisticated drug delivery devices.

Research Data on Butyryl Trihexyl Citrate

The following tables summarize key data from scientific research on Butyryl trihexyl citrate.

Table 1: Physical and Chemical Properties of Butyryl Trihexyl Citrate This table outlines the fundamental properties of the compound.

| Property | Value/Description | Source(s) |

| Chemical Formula | C28H50O8 | smolecule.comcymitquimica.com |

| Molecular Weight | 514.7 g/mol | cymitquimica.com |

| CAS Number | 82469-79-2 | smolecule.com |

| Synonyms | BTHC, Citroflex B 6, Trihexyl butyrylcitrate | cymitquimica.com |

| Appearance | Clear, colorless to light yellow liquid | smolecule.com |

| Class | Tetracarboxylic acids and derivatives | hmdb.ca |

| Boiling Point | ~247 °C | smolecule.com |

| Flash Point | ~234 °C | smolecule.com |

| Melting Point | ~-55 °C | chemicalbook.com |

Table 2: Comparative Performance of BTHC as a Plasticizer This table presents research findings comparing BTHC to other plasticizers in specific applications.

| Application | Compared Plasticizers | Key Research Findings | Source(s) |

| Platelet Storage Bags (PVC) | Triethylhexyl Trimellitate (TOTM) | BTHC-plasticized bags showed improved gas permeability and better pH maintenance. | evitachem.com |

| Platelet Storage Bags (PVC) | Triethylhexyl Trimellitate (TOTM), Di-isodecyl-cyclohexane-1,2-dicarboxylate (DINCH) | Storage in BTHC-PVC bags resulted in poorer overall platelet quality compared to TOTM-PVC bags. BTHC bags were the most gas permeable but had the highest glucose consumption and platelet activation. | researchgate.net |

| Red Blood Cell Storage (PVC) | Di(2-ethylhexyl) phthalate (DEHP) | Red blood cells stored in BTHC-plasticized pediatric bags showed different hemolysis and osmotic fragility profiles compared to those in DEHP bags. | evitachem.com |

| Biodegradable Blends (PHB/PLA) | Tributyl citrate (TBC), Acetyl tributyl citrate (ATBC) | BTHC demonstrated lower migration rates from the polymer blend at elevated temperatures. | smolecule.com |

| Biodegradable Blends (PHB/PLA) | Acetyl trihexyl citrate (A-6), Tributyl citrate (C-4) | BTHC improved the elongation at break more than A-6 but less than C-4. It was among the most resistant to diffusion (migration) under thermal stress. | mdpi.com |

Table 3: Butyryl Trihexyl Citrate as an Excipient in Drug-Coated Balloons (DCB) This table details the role and performance of BTHC as a drug carrier in medical devices.

| Drug | DCB Device Name | Role of BTHC | Research Findings | Source(s) |

| Paclitaxel | Pantera Lux | Lipophilic carrier/excipient to enhance drug adhesion and transfer. | BTHC allows for better retention of the drug in tissues, requiring an inflation time of 45–60 seconds for optimal transfer. | openaccessjournals.comnih.govmdpi.com |

| Sirolimus | Virtue | Carrier to enhance adhesion and prolong drug retention. | BTHC enhances adhesion and prolongs retention, ensuring extended therapeutic action of sirolimus. | nih.govmdpi.com |

| Sirolimus | (Generic comparison) | Hydrophobic excipient. | Compared to the excipient urea, BTHC had significantly lower drug tracking loss (8.13% vs. 35.5% for urea) but was linked to slower drug absorption into the vessel wall. | researchgate.net |

Properties

IUPAC Name |

trihexyl 2-butanoyloxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O8/c1-5-9-12-15-19-33-25(30)22-28(36-24(29)18-8-4,27(32)35-21-17-14-11-7-3)23-26(31)34-20-16-13-10-6-2/h5-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVUTNGDMGTPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047535 | |

| Record name | Butyryl-n-trihexylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, 1,2,3-trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

82469-79-2 | |

| Record name | Butyryl trihexyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82469-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyryl-n-trihexylcitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082469792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, 1,2,3-trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyryl-n-trihexylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, trihexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRYL TRIHEXYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4974DI70C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Core Esterification Pathways

The foundational step in producing butyryl trihexyl citrate (B86180) is the creation of its precursor, trihexyl citrate. This is achieved via the esterification of citric acid with hexanol. evitachem.com

Esterification of Citric Acid with Hexanol for Trihexyl Citrate Precursor

The reaction involves heating a mixture of citric acid and hexanol, typically in the presence of a catalyst, to facilitate the formation of ester bonds. evitachem.comchemicalbook.com The water produced during this reaction is continuously removed, often through distillation, to drive the chemical equilibrium towards the product side. evitachem.com

To achieve a high conversion of citric acid and maximize the yield of trihexyl citrate, an excess of alcohol is generally used. The molar ratio of citric acid to alcohol is a critical parameter, with preferred ratios ranging from 1:1 to 1:7, and more preferably between 1:2 and 1:5. google.comgoogleapis.com In a specific example of preparing trihexyl citrate, 384 g of citric acid was reacted with 797 g of n-hexanol, resulting in a high yield of 98%. google.comgoogleapis.com Another documented synthesis used 180 g of citric acid and 330 g of n-hexanol. chemicalbook.com The use of an excess of the alcohol helps to ensure that all three carboxylic acid groups of the citric acid molecule are esterified. google.com

Table 1: Molar Ratios and Yields in Trihexyl Citrate Synthesis

| Reactant 1 | Mass of Reactant 1 | Reactant 2 | Mass of Reactant 2 | Product Yield | Reference |

|---|---|---|---|---|---|

| Citric Acid | 384 g | n-Hexanol | 797 g | 98% | google.comgoogleapis.com |

| Citric Acid | 180 g | n-Hexanol | 330 g | Not Specified | chemicalbook.com |

The esterification reaction is significantly accelerated by the use of catalysts. Both conventional and advanced catalytic systems are employed in the synthesis of trihexyl citrate.

Strong mineral acids like sulfuric acid are commonly used as catalysts in the esterification of citric acid. evitachem.comgoogle.comgoogle.com For instance, the synthesis can be carried out by adding a small amount of concentrated sulfuric acid to the reaction mixture of citric acid and hexanol. chemicalbook.comgoogle.com The amount of catalyst is typically low, for example, 0.4 g of concentrated sulfuric acid for a reaction mass containing 180 g of citric acid. chemicalbook.com Other conventional acid catalysts include methanesulfonic acid and p-toluenesulfonic acid. google.com While effective, these homogeneous catalysts can present challenges in separation from the product mixture and may lead to side reactions if not carefully controlled. google.com

In the broader context of citrate ester synthesis, advanced catalytic systems are being explored to overcome the limitations of conventional catalysts. While specific data on composite ionic liquids for trihexyl citrate synthesis is limited, research on similar esterifications, such as for tributyl citrate, highlights the potential of these catalysts. Ionic liquids, which are salts in a liquid state, are considered potential green alternatives to traditional solvents and catalysts due to their low vapor pressure and thermal stability. acs.orgmdpi.com For example, Brønsted acidic protic ionic liquids have been shown to be highly efficient for tributyl citrate synthesis, achieving high yields in short reaction times. researchgate.net

Solid acid catalysts, such as SO₄²⁻/ZrO₂–TiO₂, have also demonstrated high activity and stability in the synthesis of tributyl citrate, offering the advantage of easier separation and potential for reuse. nih.gov Other advanced catalysts include organometallic compounds, such as those based on tin or titanium. google.comatamanchemicals.com For example, tetra-n-butyl titanate has been used as an esterification catalyst in the synthesis of trihexyl citrate. chemicalbook.com

Catalytic Systems for Trihexyl Citrate Synthesis

Advanced Catalytic Systems (e.g., Composite Ionic Liquids)

A key advantage of advanced heterogeneous catalysts is their potential for reusability. For instance, solid acid catalysts like SO₄²⁻/ZrO₂–TiO₂ have shown good reusability in the synthesis of tributyl citrate, maintaining high catalytic activity over several cycles. nih.gov Similarly, magnetically separable nanocatalysts, such as metal ferrites, offer easy recovery and have been shown to be reusable for multiple cycles without significant loss of activity in various organic reactions. mdpi.com The stability and reusability of these catalysts are crucial for developing more sustainable and cost-effective industrial processes. acs.org While direct research on the reusability of specific advanced catalysts for butyryl trihexyl citrate is not widely published, the principles from related esterification processes suggest a strong potential for similar benefits. mdpi.comnih.gov

Key parameters influencing this stage include the molar ratio of reactants, the type and concentration of the catalyst, and the reaction temperature. For instance, a common approach involves reacting citric acid with an excess of n-hexanol to drive the equilibrium towards the product side. chemicalbook.com The use of an esterification catalyst, such as tetra-n-butyl titanate, is crucial. chemicalbook.com

The reaction is typically conducted at temperatures between 120-140°C. chemicalbook.com The progress of the esterification is monitored by measuring the acidity of the reaction mixture, with the reaction considered complete when the acidity drops below a certain threshold, for example, 2 mgKOH/g. chemicalbook.com The continuous removal of water, a byproduct of the esterification, is essential for achieving high conversion rates and is often accomplished by using a heptane (B126788) azeotrope under reduced pressure. chemicalbook.com

Table 1: Illustrative Parameters for Trihexyl Citrate Synthesis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactants | Citric Acid, n-Hexanol | Formation of trihexyl citrate |

| Solvent | Heptane | Azeotropic removal of water |

| Catalyst | Tetra-n-butyl titanate | To speed up the esterification reaction |

| Temperature | 120-140°C | Optimal reaction temperature |

Subsequent Butyrylation for Butyryl Trihexyl Citrate Formation

Following the synthesis of trihexyl citrate, the next critical step is the acylation of the hydroxyl group on the citrate molecule to produce the final Butyryl trihexyl citrate. chemicalbook.com This derivatization enhances the properties of the final compound. uantwerpen.be

The butyrylation is achieved by reacting the trihexyl citrate with an acylation agent. chemicalbook.com A commonly used agent for this purpose is n-butyric anhydride (B1165640). chemicalbook.com The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. chemicalbook.com

The acylation is carried out at a controlled temperature, generally maintained between 90-110°C. chemicalbook.com The n-butyric anhydride is added dropwise to the trihexyl citrate to manage the reaction exotherm. The mixture is then stirred for a period, often around 2 hours, to ensure the reaction proceeds to completion. chemicalbook.com

Table 2: Typical Conditions for Butyrylation

| Parameter | Reagent/Condition | Role |

|---|---|---|

| Substrate | Trihexyl Citrate | Precursor molecule |

| Acylation Agent | n-Butyric Anhydride | Source of the butyryl group |

| Catalyst | Concentrated Sulfuric Acid | To facilitate the acylation reaction |

| Temperature | 90-110°C | Controlled reaction temperature |

To maximize the yield of Butyryl trihexyl citrate and minimize the presence of unreacted starting materials, several strategies are employed. A key approach is the use of a stoichiometric excess of the acylation agent, n-butyric anhydride, which helps to drive the reaction towards the formation of the desired product. researchgate.net

Furthermore, precise control over reaction conditions such as temperature and time is vital. chemicalbook.com After the primary reaction period, any byproducts, such as butyric acid, are removed. chemicalbook.com This removal shifts the equilibrium and helps to ensure that the maximum amount of trihexyl citrate is converted. chemicalbook.com

Acylation Agents and Conditions

Purification and Isolation Techniques

Once the synthesis is complete, the crude Butyryl trihexyl citrate must be purified to remove byproducts, unreacted precursors, and catalysts. google.com This is typically a multi-step process involving distillation and adsorption techniques. chemicalbook.comgoogle.com

Vacuum Distillation for Byproduct Removal

Vacuum distillation is a critical step in the purification process. chemicalbook.com This technique is employed to remove volatile impurities from the crude product. youtube.com Specifically, it is used to distill off any remaining n-hexanol from the initial esterification step and the butyric acid formed as a byproduct during acylation. chemicalbook.com

The distillation is conducted under reduced pressure, which lowers the boiling points of the components, allowing for their removal at a lower temperature (around 110°C) and preventing thermal degradation of the final product. chemicalbook.comyoutube.com In some procedures, steam stripping under full vacuum is also used to ensure the complete removal of residual n-hexanol. chemicalbook.com

Activated Carbon Treatment for Impurity Removal

After the removal of volatile components, the product may still contain color and other non-volatile impurities. google.com To address this, the crude ester is treated with activated carbon. google.com Activated carbon has a high surface area and porosity, making it an effective adsorbent for a wide range of impurities, including colored compounds. acs.orgfrontiersin.org

The process involves adding activated carbon to the liquid product, followed by a period of agitation to ensure thorough contact. google.com The activated carbon adsorbs the impurities, and is subsequently removed by filtration, resulting in a decolorized and purer Butyryl trihexyl citrate product. google.com The final product is typically an almost colorless and odorless liquid. google.com

Iterative Purification Strategies

Post-synthesis, the crude Butyryl trihexyl citrate undergoes several purification steps to remove unreacted reagents, byproducts, and the catalyst. Common strategies include:

Vacuum Distillation: This technique is employed to remove excess n-hexanol and the heptane azeotrope after the initial esterification. chemicalbook.com It is also used to remove the byproduct butyric acid after the acylation step. chemicalbook.com

Steam Stripping: To ensure the complete removal of residual n-hexanol, fresh steam can be passed through the reaction mass under full vacuum at elevated temperatures (130-140°C). chemicalbook.com

Neutralization and Washing: The acidic catalyst is often neutralized with a basic solution. google.com This is followed by washing the organic layer with water to remove any remaining salts and water-soluble impurities. google.comgoogle.com

Decolorization and Filtration: The final product may undergo decolorization using activated carbon and subsequent filtration to achieve a high purity of over 99.5%. bouling-plasticizer.com

In the broader context of citric acid ester production, other purification methods like ion exchange chromatography and crystallization are also utilized to purify the initial citric acid or the final ester products. google.comseplite.com

Analytical Validation of Synthetic Products

To ensure the purity and identity of the synthesized Butyryl trihexyl citrate, a suite of analytical techniques is employed.

Acid Number Titration for Reaction Completion

The progress of the esterification reaction is monitored by determining the acid number of the reaction mixture. The reaction is considered complete when the acidity drops below a specified value, for instance, less than 2 mg KOH/g. chemicalbook.com This titration method provides a quantitative measure of the remaining free carboxylic acid groups.

Chromatographic Purity Assessment (HPLC-UV, GC-MS)

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of citrate esters. nih.gov In some applications, HPLC coupled with a UV detector can be used to separate and quantify the main product from any impurities. acs.org For complex mixtures, more advanced detectors may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile and semi-volatile compounds like Butyryl trihexyl citrate. chrom-china.comgcms.cz It allows for the separation of components in a mixture and their identification based on their mass spectra. chrom-china.com GC-MS can detect residual n-hexanol and other potential impurities. chemicalbook.com A study on alternative plasticizers established a GC-Q-TOF/MS method for screening and quantifying compounds including Butyryl trihexyl citrate in various matrices. chrom-china.com

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure of Butyryl trihexyl citrate, confirming the presence of the butyryl and trihexyl groups attached to the citrate backbone. tandfonline.comnih.govysu.am Spectral data for Butyryl trihexyl citrate is available in public databases. nih.gov

Industrial-Scale Production Considerations

Scaling up the synthesis of Butyryl trihexyl citrate from a laboratory setting to industrial production presents several challenges and requires careful consideration of reactor design and process parameters. numberanalytics.com

Reactor Design and Scalability

The traditional method for producing citrate esters involves batch reactors. bouling-plasticizer.com However, scaling up batch processes can be inefficient due to challenges in heat and mass transfer, leading to inconsistent product quality. bouling-plasticizer.comnumberanalytics.com

Key considerations for industrial reactor design include:

Heat Management: Esterification reactions are often endothermic and require significant heat input, while poor mixing can lead to hotspots. stanford.edu The reactor must be designed for efficient heat transfer to maintain optimal reaction temperatures. numberanalytics.comstanford.edu

Mass Transfer: Efficient mixing is crucial to ensure contact between the reactants and the catalyst. stanford.edu As the scale increases, magnetic stir bars become ineffective, and overhead stirrers are necessary. stanford.edu

Continuous Processing: To overcome the limitations of batch reactors, continuous flow reactors are being explored for esterification reactions. acs.org These offer better control over reaction conditions, improved heat and mass transfer, and can lead to higher production efficiency. bouling-plasticizer.comacs.org

Material of Construction: The reactor and associated equipment must be resistant to corrosion from the acidic catalysts and reactants at high temperatures.

The transition to industrial-scale production requires a thorough understanding of the reaction kinetics and thermodynamics to ensure safe, efficient, and consistent manufacturing of high-purity Butyryl trihexyl citrate. stanford.eduresearchgate.net

Feedstock Handling and Stoichiometric Control

The synthesis of Butyryl trihexyl citrate is primarily achieved through a multi-step esterification process. The primary feedstocks for this process are citric acid, 1-hexanol (B41254), and a butyrylating agent, typically butyric acid or butyric anhydride. smolecule.comevitachem.comgoogle.com

The initial step involves the esterification of citric acid with 1-hexanol to form trihexyl citrate. evitachem.com Citric acid can be sourced from the fermentation of plant-based materials, positioning it as a renewable feedstock. google.com The 1-hexanol can be derived from various sources, including petrochemical processes. evitachem.com The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to drive the reaction forward while removing the water that is formed as a byproduct. smolecule.comevitachem.com

The second key step is the acylation of the trihexyl citrate at its hydroxyl group to attach the butyryl group, yielding the final product, Butyryl trihexyl citrate. google.com This is accomplished using butyric acid or, more commonly, butyric acid anhydride as the acylating agent. smolecule.comgoogle.com

Stoichiometric control is a critical parameter in ensuring high yield and purity of the final product. In the initial esterification of citric acid, a molar excess of the alcohol is often employed. For similar citric acid esters, processes have been described that use up to 3.4 moles of alcohol for each mole of citric acid, with a preferred range of 3.1 to 3.35 moles. google.com This excess helps to drive the reaction to completion.

For the subsequent acylation step, an excess of the acylating agent is also advantageous. It is recommended to use 1.2 to 1.6 moles of the monocarboxylic acid (or its corresponding anhydride) for each mole of the triester (trihexyl citrate). google.com Careful management of the stoichiometry is also crucial to prevent undesirable side reactions, such as the formation of a gel. google.com The reaction conditions, including temperature and catalyst concentration (typically 0.01 to 1.0 percent by weight relative to the reaction mixture), are also key factors that are carefully controlled in industrial production to optimize the process. evitachem.comgoogle.com

Economic and Environmental Impact of Synthesis

The economic viability and environmental profile of Butyryl trihexyl citrate are significant factors in its application, primarily as a non-phthalate plasticizer.

Economic Impact

Environmental Impact

Citrate esters, as a class, are often considered environmentally friendly plasticizers because they are synthesized from citric acid, which can be derived from renewable resources through fermentation. google.com They are recognized for having good biodegradability and low toxicity to animals, making them suitable alternatives to traditional phthalate (B1215562) plasticizers, which have faced scrutiny due to health and environmental concerns. google.comnoharm.orgdiva-portal.org

However, specific data on the environmental fate of Butyryl trihexyl citrate is limited. smolecule.com While it is used as a safer alternative to plasticizers like di(2-ethylhexyl) phthalate (DEHP), some regulatory information indicates potential environmental hazards. smolecule.comnoharm.org For instance, aggregated GHS information from notifications to the European Chemicals Agency (ECHA) includes a warning that the substance is very toxic to aquatic life with long-lasting effects. nih.gov The presence of Butyryl trihexyl citrate has been detected in human blood samples, which suggests potential exposure from environmental or consumer product sources. smolecule.com

A holistic view of the environmental impact must also consider the entire life cycle, including the production of feedstocks. noharm.org While citric acid is bio-based, other precursors like 1-hexanol are often derived from petrochemicals, which carries its own environmental footprint. evitachem.com Therefore, while Butyryl trihexyl citrate offers benefits as a phthalate alternative, a complete assessment requires consideration of its production process, potential for environmental persistence, and aquatic toxicity.

Polymer Science and Materials Research

Mechanisms of Polymer Intercalation

The primary mechanism by which Butyryl trihexyl citrate (B86180) plasticizes polymers is through intercalation. evitachem.com As an additive, it does not chemically bond with the polymer but rather positions itself physically between the long polymer chains. chemeurope.comeupegypt.com This process fundamentally alters the physical and mechanical properties of the material. evitachem.com

Plasticizers like Butyryl trihexyl citrate function by embedding themselves between the chains of polymers. chemeurope.com This insertion increases the spacing, or "free volume," between the polymer chains. eupegypt.com By doing so, the plasticizer effectively weakens the intermolecular attractions, such as Van der Waals forces, that hold the polymer chains together in a more rigid structure. eupegypt.comguidechem.comresearchgate.net The reduction of these forces allows the polymer chains to move past one another with greater ease, leading to a more flexible material. eupegypt.comguidechem.com

The direct consequence of reducing intermolecular forces is an increase in the flexibility and pliability of the polymer material. evitachem.comguidechem.com The increased mobility of the polymer chains, facilitated by the presence of Butyryl trihexyl citrate, lowers the glass transition temperature of the polymer, making it softer and less brittle. researchgate.net This modification enhances the material's workability and key mechanical properties, such as its ability to bend and stretch without breaking. smolecule.com Studies on biodegradable polymer blends, for instance, have shown that BTHC can effectively increase the elongation at break, a key measure of flexibility. mdpi.com

Reduction of Intermolecular Forces in Polymer Chains

Applications in Polyvinyl Chloride (PVC) Systems

Butyryl trihexyl citrate is widely utilized as a plasticizer in Polyvinyl Chloride (PVC) formulations to create flexible products. evitachem.combouling-plasticizer.com Its compatibility with PVC resin makes it a valuable component in applications ranging from industrial coatings to highly regulated medical products. evitachem.comchemicalbook.com

Butyryl trihexyl citrate is often evaluated as a high-performance alternative to traditional phthalate (B1215562) plasticizers, most notably di(2-ethylhexyl) phthalate (DEHP). evitachem.comaurorium.com DEHP has been the standard plasticizer for flexible PVC for many years but has faced increasing scrutiny from regulatory bodies due to health concerns, including its classification as a reproductive toxin. aurorium.comturi.org This has driven the search for safer, effective alternatives like BTHC. aurorium.comeuropa.eu

Comparative studies have shown that Butyryl trihexyl citrate offers equivalent or, in some cases, superior performance to DEHP in PVC formulations across several key metrics. aurorium.com It is often considered an easy, drop-in replacement for DEHP, requiring minimal adjustments to existing manufacturing processes. aurorium.com

Key performance advantages of BTHC in PVC include:

Superior Low-Temperature Flexibility : PVC films plasticized with BTHC exhibit a lower brittle point temperature and maintain better flexibility at sub-freezing temperatures compared to those containing DEHP. aurorium.com This is a critical property for materials used in cold storage applications, such as blood bags, which must remain pliable at low temperatures to prevent breakage. google.com

Lower Volatility : BTHC demonstrates significantly lower volatile loss from PVC materials compared to DEHP. aurorium.com This leads to more stable material properties over time.

Reduced Migration and Extraction : The rate at which BTHC leaches from PVC is lower than that of DEHP. unipi.it It shows lower extraction in soapy water, and its migration into plasma is considerably less than DEHP's. aurorium.comunipi.it Research also indicates BTHC has lower migration rates at elevated temperatures compared to other citrate plasticizers like Tributyl citrate (TBC) and Acetyl tributyl citrate (ATBC). smolecule.com

Improved Gas Permeability : For certain medical applications like platelet storage bags, gas exchange is crucial. PVC bags plasticized with BTHC have been found to have higher oxygen permeability compared to bags made with other plasticizers, which helps maintain the quality of stored blood components. evitachem.comgoogle.com

| Performance Metric | Butyryl trihexyl citrate (BTHC) | Di(2-ethylhexyl) phthalate (DEHP) | Reference |

|---|---|---|---|

| Low-Temperature Flexibility | Superior; lower brittle point | Standard | aurorium.com |

| Volatility | Significantly less volatile loss | Higher volatile loss | aurorium.com |

| Soapy Water Extraction | Lower | Higher | aurorium.com |

| Processability | Easy, drop-in replacement | Standard | aurorium.com |

| Gas Permeability (in PVC bags) | Higher | Lower | evitachem.comgoogle.com |

A primary driver for the adoption of Butyryl trihexyl citrate is as a replacement for DEHP in medical devices. turi.orgeuropa.eu Regulatory actions and health advisories concerning the potential risks of DEHP, especially for vulnerable patient populations like neonates, have accelerated the transition to alternative plasticizers. europa.eunih.gov

BTHC is a proven and field-tested alternative, particularly in blood storage containers. aurorium.comunipi.it Its use is approved by the European Pharmacopoeia as a safe alternative to DEHP in medical products. aurorium.com The compound's low toxicity and favorable biocompatibility profile are significant advantages. evitachem.comunipi.it Unlike DEHP, BTHC is metabolized in the body into common physiological compounds: citric acid, butyric acid, and hexanol, which are considered biologically acceptable. unipi.it Its application in PVC blood bags, tubing, and other medical articles addresses the need for flexible, durable, and safer materials in healthcare. google.complastemart.com

Performance Metrics in PVC Formulations

Impact on Gas Permeability in PVC Materials

Butyryl trihexyl citrate (BTHC) has been identified as a critical plasticizer in the manufacturing of medical-grade Polyvinyl chloride (PVC) articles, such as blood storage bags. plastemart.comevitachem.com Research into its performance characteristics has highlighted its influence on the gas permeability of PVC materials.

A comparative study evaluated platelets stored in a PVC container plasticized with BTHC (PL 2209) against those in a container with a different plasticizer, tri-(ethylhexyl)-tri-mellitate (PL 1240). nih.gov The results indicated that the BTHC-plasticized PVC exhibited greater gas permeability. nih.gov This was evidenced by differences in the partial pressure of oxygen (pO2) and carbon dioxide (pCO2) between the two containers over a five-day storage period. nih.gov Other plasticizers, such as tri-(2-ethyl-hexyl) trimellitate (TOTM), are also used for platelet storage due to their superior gas permeability compared to the more common di(2-ethylhexyl) phthalate (DEHP). macopharma.com BTHC is specifically noted as an alternative to DEHP, offering improved gas permeability which is crucial for applications like platelet storage to maintain pH levels. evitachem.commacopharma.com

Research in Biodegradable Polymer Blends

The utility of Butyryl trihexyl citrate extends into the realm of sustainable materials, where it is investigated as a plasticizer for biodegradable polymer blends. These biopolymers, while environmentally friendly, often present challenges in terms of their inherent properties, such as brittleness and processing difficulties. mdpi.comnih.gov The addition of plasticizers like BTHC is a key strategy to enhance their functionality for broader applications. mdpi.comsmolecule.com

Blends of Poly(3-hydroxybutyrate) (PHB) and Poly(lactic acid) (PLA) are of significant interest for creating sustainable materials. mdpi.com However, these blends, particularly those with a majority of PHB, are often stiff and brittle, which limits their processability and practical use. mdpi.comnih.gov Butyryl trihexyl citrate has been studied as a potential plasticizer to overcome these limitations. mdpi.comsmolecule.com Research has focused on incorporating BTHC into PHB/PLA blends, typically in a 60/25/15 weight ratio, to improve their material properties for applications like 3D printing. mdpi.comresearchgate.net

Research suggests that Butyryl trihexyl citrate generally exhibits good compatibility with PHB/PLA blends. smolecule.com However, its miscibility can be influenced by its molecular structure. As a larger molecule compared to other citrates, BTHC may not disperse as uniformly within the polymer matrix. mdpi.com Scanning Electron Microscopy (SEM) of PHB/PLA blends plasticized with BTHC revealed a structure with noticeable holes, suggesting that the larger plasticizer molecules are not as uniformly miscible, which can impact the final material's properties. mdpi.com Despite this, its branched structure appears to have weak cohesive forces, allowing it to disperse well between PHB and PLA molecules at higher processing temperatures. mdpi.com

The addition of Butyryl trihexyl citrate has a positive, albeit moderate, softening effect on PHB/PLA blends. mdpi.com In studies on filaments made from a 60/25/15 wt% blend of PHB/PLA/BTHC, the elongation at break was improved. mdpi.com Specifically, the elongation at break for the non-plasticized filament was 21%, which increased to 53% with the addition of BTHC. mdpi.com While this demonstrates an enhancement in flexibility, the effect is less pronounced compared to plasticizers with smaller molecular sizes, such as acetyl tributyl citrate, which can increase elongation at break to over 300%. mdpi.comresearchgate.net This indicates that while BTHC does improve ductility, its larger molecular size results in a lower plasticizing effect and a smaller increase in molecular mobility compared to other citrates. researchgate.net

The incorporation of plasticizers into polymer blends typically alters their thermal properties by increasing the mobility of macromolecular chains. mdpi.com In PHB/PLA blends, this generally leads to lower glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures. mdpi.comresearchgate.net

However, Butyryl trihexyl citrate exhibits some unique effects. While most plasticizers in a study of PHB/PLA blends reduced the degree of crystallinity, the blend containing BTHC was the exception where crystallinity was not reduced. mdpi.comresearchgate.net Furthermore, BTHC addition resulted in the highest PLA glass transition temperature (Tg of 45.4 °C) among the tested citrate plasticizers, suggesting a less significant plasticizing effect in this regard. mdpi.com The blend is expected to behave in a glassy manner at room temperature. mdpi.com The crystallization and melting temperatures were shifted to lower values, but less dramatically than with smaller plasticizers. mdpi.com

Below is a table summarizing the thermal properties of a PHB/PLA blend plasticized with Butyryl trihexyl citrate compared to a non-plasticized reference.

Table 1: Thermal Properties of PHB/PLA Blends

| Sample | PLA T g (°C) | T c (°C) | T m1 (°C) | T m2 (°C) |

|---|---|---|---|---|

| Reference (70/30 PHB/PLA) | 35.3 | 91.9 | 129.5 | 171.1 |

| PHB/PLA/BTHC (60/25/15) | 45.4 | 88.0 | 126.9 | 167.3 |

Data sourced from a study by Menčík et al. mdpi.com

A significant challenge in using plasticizers is their tendency to migrate out of the polymer matrix over time, especially at elevated temperatures. mdpi.comresearchgate.net Research indicates that Butyryl trihexyl citrate shows greater resistance to diffusion compared to other common citrate plasticizers. mdpi.comsmolecule.com

In a study exposing plasticized PHB/PLA blends to a temperature of 110 °C for 15 days, the weight loss due to plasticizer migration was monitored. mdpi.com The results, shown in the table below, demonstrate that BTHC has a significantly lower migration rate compared to plasticizers like tributyl citrate (C-4) and acetyl tributyl citrate (A-4). mdpi.com This suggests that BTHC could offer better long-term stability in products made from these biodegradable blends. smolecule.com

Table 2: Plasticizer Weight Loss from PHB/PLA Blends at 110 °C

| Time (Days) | Weight Loss % (Tributyl citrate) | Weight Loss % (Acetyl tributyl citrate) | Weight Loss % (Acetyl trihexyl citrate) | Weight Loss % (Butyryl trihexyl citrate) |

|---|---|---|---|---|

| 1 | 1.8 | 1.3 | 0.8 | 0.6 |

| 3 | 6.8 | 5.2 | 2.5 | 1.8 |

| 6 | 12.0 | 9.8 | 4.8 | 3.5 |

| 10 | 14.8 | 12.8 | 7.0 | 5.4 |

| 15 | 15.0 | 13.0 | 7.8 | 6.1 |

Data adapted from migration tests conducted by Menčík et al. mdpi.comresearchgate.net

Effects on Thermal Properties of Biopolymer Blends (e.g., Tg, Tc, Tm)

Biodegradation Rates in Polymer Composites

The integration of plasticizers into polymer composites significantly influences their biodegradation profiles. Butyryl trihexyl citrate (BTHC), a recognized hydrophobic plasticizer, has been shown to modify the degradation behavior of biopolymer blends such as those composed of polylactic acid (PLA) and polyhydroxybutyrate (B1163853) (PHB). mdpi.com Research indicates that the addition of hydrophobic plasticizers, including BTHC, can lead to a slower degradation process in these materials. mdpi.com The mechanism of degradation in such composites is complex, involving both hydrolysis of the polymer matrix and enzymatic actions. mdpi.com

The concentration of a plasticizer within a polymer matrix is a critical factor governing the rate of biodegradation. Studies on polyhydroxybutyrate (PHB)-based films have demonstrated that as the concentration of plasticizers increases, the rate of biodegradation tends to decrease proportionally. mdpi.com This inverse relationship suggests that higher plasticizer content can inhibit microbial access or enzymatic activity. In contrast, some plasticizers exhibit the opposite effect; for instance, in studies using triacetin (B1683017) (TAC) in PLA/PHB blends, the material with the highest TAC concentration experienced the most significant weight loss, indicating that certain plasticizers can accelerate biodegradation. mdpi.comresearchgate.net This highlights that the chemical nature of the plasticizer dictates its effect on degradation rates as concentration changes.

The degradation of polymer composites is driven by a combination of abiotic and biotic processes. Abiotic hydrolysis, the chemical breakdown of the polymer by water, is a key initial step. In one study, a PLA/PHB mixture underwent a 23.8% degradation after 60 days of abiotic hydrolysis alone. mdpi.com However, the presence of enzymes significantly accelerates this process. mdpi.com

Research conducted in simulated biological environments provides further insight. In vitro experiments using a buffer solution (pH 7.4 at 37°C) showed that the molecular mass of pure PHB was halved, while that of PLA was reduced by a third over the study period. mdpi.com The introduction of hydrophobic plasticizers like Butyryl trihexyl citrate (BTHC) into these polymers slowed this degradation process. mdpi.com Conversely, the addition of enzymes such as pancreatin (B1164899) was found to triple the degradation speed of PHB, confirming that biodegradation includes both polymeric hydrolysis and enzymatic degradation pathways. mdpi.com

The choice of plasticizer has a pronounced and varied impact on the biodegradation kinetics of polymer composites. Hydrophobic plasticizers such as Butyryl trihexyl citrate (BTHC) and triethyl citrate (TEC) have been observed to decrease the rate of degradation in PLA/PHB blends when compared to their unplasticized counterparts. mdpi.com In stark contrast, other plasticizers can promote faster decomposition. For example, research has shown that among different formulations, the composite containing the highest concentration of triacetin (TAC) exhibited the greatest weight loss, signifying an acceleration of biodegradation. mdpi.comresearchgate.net This comparison underscores the pivotal role of the plasticizer's chemical properties in modulating the degradation kinetics of the final material.

Table 1: Comparative Effect of Different Plasticizers on Polymer Biodegradation This table provides a qualitative comparison based on findings from cited research.

| Plasticizer | Chemical Nature | Effect on Biodegradation Rate of PLA/PHB Blends | Reference |

| Butyryl Trihexyl Citrate (BTHC) | Hydrophobic Citrate Ester | Slower degradation | mdpi.com |

| Triethyl Citrate (TEC) | Hydrophobic Citrate Ester | Slower degradation | mdpi.com |

| Triacetin (TAC) | - | Faster degradation (at higher concentrations) | mdpi.comresearchgate.net |

Enzymatic and Abiotic Hydrolysis in Simulated Environments

Novel Polymer Composites and Formulations

Butyryl trihexyl citrate is increasingly being explored in the formulation of novel polymer composites, particularly for applications requiring flexibility and biocompatibility. Its use extends from advanced film materials to complex three-dimensional structures, where it functions to modify the physical and mechanical properties of the base polymers.

Butyryl trihexyl citrate (BTHC) is utilized as an effective plasticizer in the development of advanced polymer films. It is considered a suitable, non-phthalate alternative for plasticizing polyvinyl chloride (PVC), yielding films with physical properties similar to those made with DEHP and superior low-temperature flexibility. yudu.comaurorium.com In the realm of bioplastics, patent literature describes film compositions comprising polylactic acid (PLA), polyvinyl acetate, and a plasticizer like BTHC, with plasticizer content ranging from 5% to as high as 50% by weight. google.com The function of BTHC in these films is to enhance ductility and processability. mdpi.com Research has also been conducted on PHB-based films to assess the effect of various plasticizers on their physical and biodegradable characteristics. mdpi.com BTHC's compatibility with PVC and other polymers makes it a key component in formulating flexible films for various applications, including medical and packaging materials. google.comresearchgate.net

The application of Butyryl trihexyl citrate (BTHC) has been investigated in the field of additive manufacturing, specifically for creating 3D-printed structures from biodegradable polymer blends. In a notable study, BTHC (referred to as B-6) was one of four citrate-based plasticizers blended with a Poly(3-hydroxybutyrate)/Poly(lactic acid) (PHB/PLA) mixture at a 60/25/15 weight ratio to create filaments for 3D printing. mdpi.comresearchgate.net

The research found that BTHC had a distinct influence on the material's properties compared to other citrates like acetyl tributyl citrate (A-4) and tributyl citrate (C-4). mdpi.comresearchgate.net While BTHC provided a moderate improvement in flexibility, increasing the elongation at break of the filament from 21% (for the unplasticized reference) to 53%, this was less pronounced than the effect of A-4, which achieved a 328% elongation. mdpi.comresearchgate.net However, BTHC demonstrated superior stability, showing the lowest diffusion or migration out of the polymer matrix during thermal stress tests, with only a 33% weight loss after 15 days at 110°C. mdpi.com Furthermore, unlike the other tested plasticizers, BTHC did not cause a reduction in the crystallinity of the PHB/PLA blend. mdpi.comresearchgate.net These findings position BTHC as a valuable, high-stability plasticizer for developing robust, 3D-printed biodegradable components. mdpi.com

Table 2: Selected Properties of 3D-Printed PHB/PLA (60/25 wt%) Filaments with 15 wt% Citrate Plasticizer Data extracted from a comparative study on commercial plasticizers.

| Plasticizer Type | Label | Elongation at Break (%) | Plasticizer Weight Loss (%) (15 days at 110°C) | Effect on PLA Glass Transition Temp. (Tg) | Reference |

| Butyryl Trihexyl Citrate | B-6 | 53 | 33 | Highest Tg among tested citrates | mdpi.com |

| Acetyl Trihexyl Citrate | A-6 | 37 | 44 | High Tg, glassy behavior expected | mdpi.com |

| Acetyl Tributyl Citrate | A-4 | 328 | ~95 | Significant decrease in Tg | mdpi.com |

| Tributyl Citrate | C-4 | 176 | ~95 | Significant decrease in Tg | mdpi.com |

Biomedical and Pharmaceutical Engineering

Drug Delivery Systems

Drug-Coated Balloons (DCBs)

Butyryl trihexyl citrate (B86180) (BTHC) is a notable excipient utilized in the development of drug-coated balloons (DCBs). mdpi.comopenaccessjournals.com DCBs are specialized medical devices that facilitate the local administration of antiproliferative drugs to the walls of blood vessels, primarily to address stenosis, the narrowing of these vessels. The efficacy of a DCB is largely determined by its capacity to efficiently transfer its drug coating to the arterial wall during the brief period of balloon inflation. BTHC is integral to optimizing this critical drug transfer process.

In drug-coated balloon formulations, Butyryl trihexyl citrate functions as a carrier, or excipient, for the active pharmaceutical ingredient, which is commonly paclitaxel (B517696). nih.gov Its principal role is to enable the swift and effective release of the drug when the balloon is inflated within the target artery. As a lipophilic and amorphous compound, BTHC enhances the solubility and bioavailability of the drug it is paired with. For paclitaxel-coated balloons, BTHC contributes to a stable and uniform drug coating that adheres effectively to the balloon surface. openaccessjournals.com This coating is designed to withstand the transit to the lesion site and then efficiently release the drug into the vascular tissue upon inflation. nih.gov Maintaining the drug in an amorphous state is crucial for its therapeutic action, as this form is more readily absorbed by the vessel tissue. nih.gov

A significant consideration in the design of DCBs is the minimization of drug loss from the balloon's surface as it navigates through the vascular system to the intended treatment site. This premature detachment of the drug is referred to as "drug tracking loss." Butyryl trihexyl citrate has demonstrated efficacy in reducing this phenomenon. researchgate.net Its adhesive characteristics help to secure the drug onto the balloon during transit. mdpi.comnih.gov Upon inflation of the balloon at the stenotic lesion, BTHC facilitates the adhesion of the drug to the vessel wall, ensuring that a high concentration of the therapeutic agent is delivered to the target area. mdpi.comnih.gov Research has shown that DCBs employing BTHC as an excipient exhibit lower drug loss during tracking and a higher rate of drug transfer to the vessel wall in comparison to some other formulations. researchgate.net

The clinical success of a DCB procedure is contingent on the amount of drug transferred to the vessel wall, its subsequent absorption into the tissue, and its ability to penetrate sufficiently deep to produce a durable therapeutic effect, a process known as transmural propagation. Butyryl trihexyl citrate has been shown to positively impact these processes. icrjournal.com Its lipophilic nature is compatible with the cell membranes of vascular smooth muscle cells, which facilitates drug uptake. icrjournal.com Studies have indicated that BTHC can enhance the transmural propagation of paclitaxel, enabling the drug to reach deeper layers of the vessel wall. This improved drug distribution within the tissue is thought to contribute to a more sustained and effective inhibition of neointimal hyperplasia, the primary cause of restenosis.

The selection of an excipient significantly influences the performance of a drug-coated balloon. Butyryl trihexyl citrate has been evaluated in comparison to other commonly used excipients, such as the hydrophilic excipient urea (B33335) and the non-ionic contrast agent iopamidol. openaccessjournals.commdpi.com

In comparative analyses, BTHC-based DCBs have shown certain benefits. For instance, some studies suggest that BTHC facilitates a more efficient drug transfer to the vessel wall than urea-based formulations. nih.gov However, another study noted that despite a higher tracking loss for urea-based balloons (35.5% vs. 8.13% for BTHC), the drug uptake was nearly twice as high as with the hydrophobic BTHC. researchgate.netresearchgate.net The amorphous and lipophilic properties of BTHC are key factors in its performance profile. merillife.comresearchgate.net Iopamidol, while effective, operates via a different drug release mechanism, and its comparative efficacy can be influenced by the specific clinical application and DCB design. openaccessjournals.comnih.gov

Comparative Data of DCB Excipients

| Feature | Butyryl trihexyl citrate (BTHC) | Urea | Iopamidol |

|---|---|---|---|

| Nature | Lipophilic, amorphous mdpi.commerillife.com | Hydrophilic mdpi.com | Hydrophilic contrast agent mdpi.com |

| Drug Transfer Time | 45–60 seconds mdpi.comnih.gov | ~30 seconds mdpi.com | 30–60 seconds mdpi.com |

| Key Characteristic | Enhances adhesion and retention mdpi.comnih.gov | Enhances drug diffusion mdpi.com | Provides rapid paclitaxel transfer mdpi.com |

| Tracking Loss | Lower (e.g., 8.13%) researchgate.netresearchgate.net | Higher (e.g., 35.5%) researchgate.netresearchgate.net | Risk of distal embolization mdpi.com |

The preclinical benefits of butyryl trihexyl citrate as an excipient have been associated with positive clinical outcomes in vascular interventions. researchgate.net Clinical trials utilizing BTHC-based DCBs for the treatment of peripheral artery disease have documented high rates of procedural success and favorable long-term results. For instance, studies have demonstrated that treatment with these DCBs results in a significant reduction in late lumen loss, a primary indicator of restenosis, and a decreased necessity for repeat interventions at the treated site. The efficient drug delivery and high bioavailability of the antiproliferative agent, facilitated by BTHC, are considered significant contributors to this clinical efficacy. nih.gov The performance of BTHC-based DCBs has positioned them as a dependable and effective therapeutic option for managing stenotic vascular diseases. researchgate.net

Comparative Analysis with Other DCB Excipients (e.g., Urea, Iopamidol)

Medical Device Fabrication

BTHC is a key component in the fabrication of various medical devices, most notably blood storage containers and associated tubing. evitachem.comeuropa.eu Its role is to impart flexibility and durability to the PVC material, which is inherently rigid. sang.ca

Blood Storage Containers and Tubing

The choice of plasticizer in blood bags is critical as it can influence the quality and viability of stored blood components. evitachem.comresearchgate.net BTHC is one of the alternative plasticizers to DEHP used in the production of these containers. europa.eu

Studies have shown that the type of plasticizer used in blood bags can affect the stability of red blood cells (RBCs) during storage. In bags plasticized with BTHC, the increase in supernatant hemoglobin, an indicator of hemolysis, was found to be two times greater compared to bags plasticized with DEHP and another alternative, 1,2-cyclohexane-dicarboxylic acid diisononyl ester (DINCH). researchgate.net By the end of a 42-day storage period, hemolysis levels in pediatric bags using BTHC were observed to be twice as high as those in the parent units plasticized with DEHP. researchgate.net Specifically, at day 42, the hemolysis level in BTHC-plasticized pediatric bags was 0.52±0.25% compared to 0.25±0.14% in DEHP-plasticized parent units. researchgate.net Another study noted that by day 43, hemolysis in BTHC bags exceeded the 0.8% limit set by Canadian Standards Association guidelines, reaching 0.85 ± 0.10%. researchgate.net

Osmotic fragility, the susceptibility of RBCs to lysis in hypotonic solutions, also differs depending on the plasticizer. researchgate.netuomosul.edu.iqmedscape.com RBCs stored in BTHC-plasticized bags demonstrated a different osmotic fragility profile compared to those stored in DEHP bags. evitachem.com While one study reported that RBCs in pediatric BTHC bags showed enhanced resistance to osmotic fragility between days 7 and 42 of storage, another comprehensive study indicated that RBCs in BTHC bags were more rigid and more sensitive to hemolysis. blood.caresearchgate.net The latter study found that RBC membranes were better preserved in DEHP and DINCH bags than in BTHC bags. blood.ca

| Parameter | BTHC-Plasticized Bags | DEHP-Plasticized Bags (for comparison) | Key Findings | Citations |

|---|---|---|---|---|

| Supernatant Hemoglobin Increase | 2 times greater than DEHP and DINCH | Lower than BTHC | Indicates higher hemolysis in BTHC bags. | researchgate.net |

| Hemolysis Level (Day 42, Pediatric Bags) | 0.52 ± 0.25% | 0.25 ± 0.14% (in parent units) | Hemolysis was double in BTHC pediatric bags. | researchgate.net |

| Hemolysis Level (Day 43) | 0.85 ± 0.10% | Not specified | Exceeded the 0.8% guideline limit. | researchgate.net |

| Osmotic Fragility | Differed significantly from DEHP | Considered the standard | RBCs in BTHC bags showed poorer membrane preservation. | researchgate.netnih.gov |

The material of the storage container also impacts the quality of stored platelets. researchgate.net Studies comparing PVC bags plasticized with BTHC to those with other plasticizers like tri-(ethylhexyl)-tri-mellitate (TEHTM) have been conducted. nih.govresearchgate.net In a 5-day storage study, similar results were observed for several parameters including pH, glucose, lactate (B86563), and ATP content between BTHC-plasticized (PL 2209) and TEHTM-plasticized (PL 1240) containers. nih.govresearchgate.net However, significantly higher levels of platelet factor 4 (PF4) were found in the BTHC containers. nih.gov

In terms of platelet viability after 5 days of storage, paired autologous reinfusion studies showed mean recovery values of 41.1 +/- 7.4% for BTHC bags and 45.5 +/- 7.7% for TEHTM bags. nih.gov The survival times were also comparable. nih.gov Another study comparing BTHC-PVC bags to polyolefin bags for platelet storage up to 7 days found that platelets in BTHC-PVC bags showed a greater degree of cell lysis, as indicated by increased lactate dehydrogenase levels. researchgate.netnih.gov The supernatants in BTHC bags also contained higher concentrations of soluble P-selectin, a marker of platelet activation. researchgate.netnih.gov Despite this, the study concluded that BTHC-plasticized containers are a suitable alternative for 5-day platelet storage. nih.govnih.gov

| Parameter | BTHC-Plasticized Bags (PL 2209) | TEHTM-Plasticized Bags (PL 1240) | Polyolefin Bags | Key Findings | Citations |

|---|---|---|---|---|---|

| Platelet Factor 4 (PF4) | Significantly higher | Lower than BTHC | Not Applicable | Indicates higher platelet activation in BTHC bags. | nih.gov |

| Mean Recovery (5-day storage) | 41.1 ± 7.4% | 45.5 ± 7.7% | Not Applicable | Comparable recovery between BTHC and TEHTM bags. | nih.gov |

| Lactate Dehydrogenase (7-day storage) | 497 ± 107 U/L | Not Applicable | 392 ± 81 U/L | Higher cell lysis in BTHC-PVC bags compared to polyolefin. | researchgate.netnih.gov |

| Soluble P-selectin | Higher concentrations | Not Applicable | Lower concentrations | Indicates greater platelet activation in BTHC-PVC bags. | researchgate.netnih.gov |

Gas permeability is a crucial characteristic of blood bags, especially for platelet storage, as it affects gas exchange and helps maintain a stable pH. nih.govresearchgate.netdovepress.com BTHC-plasticized PVC containers have been shown to have greater gas permeability compared to bags plasticized with TEHTM. nih.govresearchgate.netnih.gov This is evidenced by differences in the partial pressures of oxygen (pO2) and carbon dioxide (pCO2) in stored platelets. nih.govresearchgate.net Studies have also indicated that BTHC bags are more gas permeable than those made with DEHP. viamedica.pl This improved gas permeability can contribute to better pH maintenance during platelet storage. evitachem.com In one comparison, the BTHC-PVC bag was found to be the most gas permeable among those tested. researchgate.net

The higher gas permeability of BTHC-plasticized bags directly influences their ability to maintain pH levels during the storage of blood components. evitachem.comdovepress.com For platelet concentrates, maintaining a stable pH is critical for their viability. unair.ac.id Studies have shown that pH is better maintained in BTHC-plasticized containers (PL 2209) compared to those plasticized with TEHTM (PL 1240). nih.gov After 5 days of storage, the pH in BTHC bags was 7.38 +/- 0.13, while in TEHTM bags it was 7.24 +/- 0.10. nih.gov Similarly, in a 7-day study, BTHC-PVC bags demonstrated significantly higher pH levels (7.32 +/- 0.05) compared to polyolefin bags (7.26 +/- 0.05). researchgate.netnih.gov However, the fall in pH during blood storage is also influenced by the accumulation of lactate from anaerobic metabolism. dovepress.com

A significant consideration for any plasticizer used in medical devices is its potential to leach from the device material and accumulate in the stored biological product or the patient. BTHC is used as a safer alternative to DEHP, which is known to leach from PVC. evitachem.comgoogle.com While specific quantitative data on the leaching and bioaccumulation of BTHC from blood bags is limited in the provided search results, the general concern over plasticizer migration drives the research into alternatives like BTHC. europa.eu It has been noted that BTHC has high leachability into blood plasma. researchgate.net

Impact on pH Maintenance in Stored Blood Products

Biocompatibility Assessments for Implants and Devices

The biocompatibility of materials used in medical implants and devices is a critical area of study to ensure patient safety. nih.govfrontiersin.org For plasticizers like BTHC, this involves assessing their interactions with biological systems and their stability within the physiological environment. europa.eu BTHC is noted for its use in medical products such as blood bags, particularly for pediatric applications, as an alternative to other plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP). evitachem.comnih.govdiva-portal.org

Research has been conducted to understand the interactions between plasticizers and biological membranes, which is crucial for evaluating biocompatibility. nih.gov Studies using phospholipid monolayers, specifically with Dimyristoylphosphatidylcholine (DMPC), serve as a model for cell membranes to investigate these interactions. nih.govresearchgate.net

In one study, the interaction of BTHC with a DMPC monolayer was compared to that of DEHP. Using Langmuir troughs and neutron reflection, researchers measured the composition and structure of mixed monolayers. nih.govdiva-portal.org The findings indicated that a significant amount of plasticizer could be incorporated into the DMPC monolayer. However, an upper limit was observed, beyond which the plasticizer is forced out from the interface at high surface pressures. diva-portal.orgresearchgate.net For BTHC, this upper limit of incorporation was found to be between 20-40 mol%, which is lower than the 40-60 mol% observed for DEHP. nih.govdiva-portal.org

Furthermore, the area occupied per molecule differed between the two plasticizers. The area per molecule for BTHC was in the range of 65-120 Ų, compared to 50-100 Ų for DEHP. nih.govdiva-portal.org These results suggest that BTHC does not fit as efficiently within the DMPC monolayer as DEHP, which may influence its interaction with blood cells. researchgate.net

| Plasticizer | Upper Incorporation Limit (mol%) | Area per Molecule (Ų) |

|---|---|---|

| Butyryl trihexyl citrate (BTHC) | 20-40 | 65-120 |

| Diethylhexyl phthalate (DEHP) | 40-60 | 50-100 |

The biostability of a material within a medical device refers to its ability to maintain its physical and chemical integrity in a physiological environment. nih.gov For plasticizers, a key aspect of biostability is their resistance to leaching or migrating out of the polymer matrix. europa.eu Citrate-based biomaterials are generally designed to degrade through hydrolysis of their ester bonds. nih.gov The degradation rate can be influenced by factors such as the hydrophilicity of the polymer, its crystallinity, and the surrounding pH. nih.govmdpi.com

Research on biodegradable polymer blends, such as those made from poly(3-hydroxybutyrate) (PHB) and poly(lactic acid) (PLA), has investigated the use of BTHC as a plasticizer. mdpi.com These studies provide insights into its stability. When subjected to elevated temperatures (110 °C) for 15 days, BTHC demonstrated a higher resistance to diffusion and migration compared to other citrate plasticizers like tributyl citrate (C-4) and acetyl tributyl citrate (A-4). mdpi.com This suggests that the longer alkyl chains in BTHC contribute to its stability within the polymer matrix. mdpi.com

| Plasticizer | Weight Loss (%) |

|---|---|

| Butyryl trihexyl citrate (B-6) | 33 |

| Acetyl trihexyl citrate (A-6) | 44 |

| Tributyl citrate (C-4) | 95 |

| Acetyl tributyl citrate (A-4) | 95 |

Interactions with Biological Membranes (e.g., Phospholipid Monolayers)

Research in Pharmaceutical Tablet Coatings

In pharmaceutical manufacturing, plasticizers are essential components of polymer film coatings for solid dosage forms like tablets and capsules. researchgate.netcolorcon.com These agents are added to improve the flexibility, elasticity, and durability of the film, preventing defects such as cracking during manufacturing and storage. colorcon.commamtapolycoats.com

Butyryl trihexyl citrate is identified as a plasticizer suitable for use in the coatings of solid oral dosage forms. google.com It is specifically mentioned for its compatibility with Polyvinyl chloride (PVC) and its use in controlled-release medicines. google.com The function of BTHC in this context is to enhance the physical properties of the polymer film, which can be used to control the release of the active pharmaceutical ingredient. rjpdft.comunimi.it For instance, BTHC has been listed as an excipient in controlled-release coatings and drug-eluting balloon coatings, where it can help modulate the release of a drug in a physiological environment. googleapis.comnih.govresearchgate.netradcliffecardiology.com

Environmental Fate and Ecotoxicology

Environmental Release and Distribution Pathways

Butyryl trihexyl citrate (B86180) is not chemically bound to the polymer matrix in which it is used. turi.org This lack of covalent bonding means it can be released from products throughout their lifecycle, from manufacturing to disposal. turi.orgresearchgate.net Migration and leaching from consumer products are significant release pathways. For instance, BTHC has been detected in indoor dust, which suggests it leaches from products into the immediate environment, leading to potential human exposure through dust ingestion and dermal absorption. researchgate.net

The compound is described as a high boiling point liquid that is insoluble in water. bouling-plasticizer.comdiva-portal.org Its presence has been identified in human blood samples, which points toward potential exposure from environmental sources. smolecule.comhmdb.ca As a plasticizer in medical devices, such as blood bags and tubing, there is a potential for release, although it is considered a safer alternative to DEHP. evitachem.comaurorium.comturi.org The primary routes of entry into the wider environment are through releases from industrial facilities that manufacture or use the chemical and via the disposal of consumer goods containing it. turi.org

Biodegradation and Environmental Persistence Studies

Butyryl trihexyl citrate is considered an environmentally friendly plasticizer and has been demonstrated to be biodegradable by microorganisms in soil. aurorium.combouling-plasticizer.com As an ester compound, it is susceptible to chemical reactions like hydrolysis, where the ester bond is broken in the presence of water, which would yield butyric acid and trihexyl alcohol. smolecule.com

However, some studies indicate that its hydrophobic nature can influence the degradation rates of materials it is mixed with. For example, in blends of poly(lactic acid) (PLA) and poly(3-hydroxybutyrate) (PHB), the addition of hydrophobic plasticizers, including BTHC, was observed to slow the degradation of the polymer blend under certain in-vitro conditions. mdpi.com

Accelerated stability testing is a method used to predict the shelf life of a product by subjecting it to intensified stress conditions, such as elevated temperature, humidity, or UV light. edaegypt.gov.egscribd.com The Arrhenius equation is commonly employed in thermal stability testing to calculate the accelerated aging factor and predict long-term stability at ambient temperatures. edaegypt.gov.eg This type of testing can help determine a product's resistance to degradation under various environmental stressors. scribd.com While general protocols for accelerated testing exist, specific studies detailing the accelerated stability of pure Butyryl trihexyl citrate under environmental stressors like UV radiation and thermal challenges were not found in the reviewed literature.

The analysis of degradation products is crucial for understanding the environmental fate of a chemical. High-resolution mass spectrometry (HRMS) techniques, such as Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF), are powerful tools for identifying unknown compounds and metabolites. nih.gov While specific studies analyzing the environmental degradation products of BTHC were not identified, the expected primary degradation pathway is hydrolysis. This reaction would break down Butyryl trihexyl citrate into its constituent components: citric acid, n-hexanol, and butyric acid. smolecule.com The availability of HRMS methods would allow for the precise identification and characterization of these and other potential degradation products formed under various environmental conditions. nih.gov

Environmental fate modeling, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the persistence of chemicals in the environment. These models estimate properties like a substance's half-life in different environmental compartments, such as soil and water, based on its chemical structure. Such predictive modeling is a valuable tool in the absence of extensive empirical data. However, specific studies providing a modeled environmental half-life for Butyryl trihexyl citrate were not found in the available search results.

Analysis of Degradation Products via High-Resolution Mass Spectrometry

Ecotoxicological Assessments

The ecotoxicological profile of a chemical details its potential adverse effects on ecosystems. For Butyryl trihexyl citrate, the primary concern identified is its toxicity to aquatic organisms.

Butyryl trihexyl citrate is consistently classified as hazardous to the aquatic environment. nih.govlgcstandards.com According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as very toxic to aquatic life, with long-lasting effects. smolecule.comnih.govtcichemicals.comtcichemicals.com This indicates that the release of BTHC into waterways could pose a significant risk to aquatic organisms. lgcstandards.com

Interactive Data Table: GHS Hazard Classifications for Aquatic Ecotoxicity

| Hazard Code | Description | Notifying Parties |